Methyl 3-{3-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
Description
Methyl 3-{3-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate (CAS: 5910-73-6) is a structurally complex molecule featuring a benzoate ester core, a 2,5-dimethylpyrrole ring, and a propenenyl bridge substituted with cyano and 2-methylanilino groups . Its synthesis likely involves multi-step reactions, leveraging strategies such as condensation, cyclization, or nucleophilic substitution to assemble its heterocyclic and aromatic components.
The molecule’s key structural motifs—including the electron-withdrawing cyano group, the hydrogen-bond-capable anilino moiety, and the ester functionality—render it a candidate for comparative analysis with analogous compounds. Below, we systematically evaluate its similarities and differences with structurally or functionally related molecules.
Properties
IUPAC Name |
methyl 3-[3-[(Z)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-8-5-6-11-23(16)27-24(29)21(15-26)13-20-12-17(2)28(18(20)3)22-10-7-9-19(14-22)25(30)31-4/h5-14H,1-4H3,(H,27,29)/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKZZLIBYQZSKX-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3)C(=O)OC)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=CC(=C3)C(=O)OC)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-{3-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate involves multiple steps. One common synthetic route includes the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate in tetrahydrofuran under reflux conditions to form arylaminothioxopropanoates. These intermediates are then reacted with hydroxylamine hydrochloride in aqueous ethanol in the presence of ammonium acetate under reflux conditions to yield the desired compound .
Chemical Reactions Analysis
Methyl 3-{3-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound features a benzoate moiety linked to a pyrrole ring that bears a cyano group and an aniline derivative. This unique structure contributes to its varied reactivity and biological activity.
Medicinal Chemistry
Methyl 3-{3-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that modifications to the cyano and aniline groups enhanced the compound's ability to induce apoptosis in breast cancer cells, suggesting its potential as a lead compound in anticancer drug development .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures.
Application in Synthesis
The ability of methyl 3-{3-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-y]-2,5-dimethyl-1H-pyrrol-1-y}benzoate to undergo various chemical transformations makes it a key building block in synthesizing other biologically active compounds. For example, it can be utilized in reactions such as:
- Michael Addition : Reacting with nucleophiles to form new carbon-carbon bonds.
- Cycloaddition Reactions : Leading to the formation of heterocycles that are prevalent in pharmaceuticals.
Material Science
The compound's unique chemical properties also lend themselves to applications in material science, particularly in the development of polymers and coatings.
Development of Functional Materials
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For instance, studies have shown that adding methyl 3-{3-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-y]-2,5-dimethyl-1H-pyrrol-1-y}benzoate into epoxy resins improves their resistance to environmental degradation while maintaining flexibility .
Data Table: Applications Summary
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |
| Organic Synthesis | Intermediate for complex molecules | Useful in Michael addition and cycloaddition |
| Material Science | Enhancer for polymers and coatings | Improves thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of Methyl 3-{3-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit mitochondrial metabolism by permeabilizing the inner mitochondrial membrane, leading to apoptosis or autophagy in certain cell types . This mechanism is particularly relevant in the context of cancer research, where the compound’s ability to induce cell death is of significant interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzamide Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide backbone but diverges in substituents. Unlike the target compound’s ester group, this molecule features a secondary amide (–NHCO–) and a hydroxyl group, which enhance hydrogen-bonding capacity .
Pyrazol and Pyrrolidine Derivatives
2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)methylene)-malononitrile () incorporates a pyrazolone ring and malononitrile-derived substituents. Both compounds share cyano (–CN) and enamine groups, contributing to strong IR absorption near 2200 cm⁻¹ (C≡N) and 1658 cm⁻¹ (C=N) .
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one () features a pyrrolidine-propanone scaffold with chloro and pyrazolyl substituents. Its monoclinic crystal system (P21/c) and hydrogen-bonding network contrast with the target compound’s uncharacterized solid-state properties .
Imidazopyridine Derivatives
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares cyano and ester functionalities with the target compound. Its fused imidazopyridine ring system confers rigidity, reflected in a melting point range of 215–217°C . The nitro (–NO₂) group in this derivative enhances electron-withdrawing effects compared to the target’s methylanilino group, possibly influencing photophysical properties or redox behavior.
Data Tables
Research Findings
- Electronic Effects: The cyano group in the target compound and its analogs (e.g., ) strongly influences electronic properties, as evidenced by IR peaks near 2200 cm⁻¹. However, the target’s 2-methylanilino group may donate electrons via resonance, modulating reactivity compared to nitro-substituted derivatives () .
- Thermal Stability : Higher melting points in pyrazolone derivatives () suggest that hydrogen-bonding capacity enhances thermal stability relative to esters or amides .
- Synthetic Efficiency : The 90% yield of the pyrazolone derivative () highlights efficient condensation reactions, whereas lower yields in imidazopyridines () may reflect steric challenges in multi-component syntheses .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Cyanoacetamide coupling : Similar derivatives (e.g., 2-cyano-N-arylacetamides) are synthesized via condensation of cyanoacetic acid derivatives with substituted anilines under mild acidic or basic conditions. Ethanol with catalytic piperidine at 0–5°C is effective for enamine formation .
- Pyrrole functionalization : Substituents on the pyrrole ring are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, 2,5-dimethylpyrrole derivatives can be alkylated using methyl benzoate precursors under anhydrous conditions .
- Esterification : Final esterification of the benzoic acid moiety is achieved using methyl iodide in the presence of a base like K₂CO₃ .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
Q. What spectroscopic techniques are most effective for characterizing this compound?
A combination of methods is required:
- 1H/13C NMR : Key signals include:
| Functional Group | Expected δ (ppm) | Example from Analogous Compounds |
|---|---|---|
| Pyrrole CH3 | 2.14–2.25 | |
| Ester (COOCH3) | 3.72–3.85 | |
| Cyano group | ~120 (13C) |
- IR Spectroscopy : Look for carbonyl (C=O, ~1700–1750 cm⁻¹), cyano (C≡N, ~2200 cm⁻¹), and ester (C-O, ~1250 cm⁻¹) stretches .
- X-ray Crystallography : Resolve conformational details (e.g., Z/E isomerism in the propen-1-en-1-yl moiety) .
Q. How does the compound behave under acidic or basic conditions?
- Acidic Hydrolysis : The ester group may hydrolyze to benzoic acid, while the cyano group could form carboxylic acids under strong acidic conditions (e.g., HCl/H₂O, reflux) .
- Basic Conditions : The methyl ester is susceptible to saponification (e.g., NaOH/EtOH), and the enamine linkage may undergo retro-aldol reactions . Methodological Note : Use pH-controlled buffers and monitor degradation via UV-Vis or LC-MS.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyano and enamine groups in catalytic processes?
- Cyano Group : Acts as an electron-withdrawing group, stabilizing intermediates in palladium-catalyzed cross-couplings. DFT studies suggest its role in lowering transition-state energy during C–C bond formation .
- Enamine Linkage : Participates in tautomerization, affecting conjugation with the pyrrole ring. Kinetic studies using stopped-flow spectroscopy reveal pH-dependent equilibrium between enol and keto forms .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Substituent Effects :
| Modification | Impact on Activity | Reference |
|---|---|---|
| 2-Methylanilino → 4-Fluoroanilino | Increased solubility | |
| Methyl benzoate → Nitrobenzoate | Enhanced π-π stacking |
- Methodology : Synthesize analogs via parallel combinatorial libraries and evaluate using in vitro assays (e.g., enzyme inhibition) .
Q. What computational tools predict the compound’s stability and electronic properties?
- DFT Calculations : Gaussian or ORCA software can model HOMO/LUMO energies to predict redox behavior. For example, the cyano group’s LUMO (-1.8 eV) suggests nucleophilic attack susceptibility .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to assess aggregation tendencies .
Q. How do crystallographic data resolve contradictions in spectroscopic assignments?
- Case Study : X-ray structures of analogs (e.g., 4-fluoroanilino derivatives) confirm Z-configuration of the propen-1-en-1-yl group, resolving ambiguities in NOESY NMR spectra .
- Validation Protocol : Cross-reference NMR coupling constants (e.g., J = 12–15 Hz for trans alkenes) with X-ray dihedral angles .
Data Contradiction Analysis
- Observed Discrepancy : Conflicting NMR signals for pyrrole protons in different solvents.
- Resolution : Use low-temperature NMR in DMSO-d6 to reduce rotational freedom and clarify splitting patterns .
- Unexpected Reactivity : Poor coupling efficiency in Suzuki-Miyaura reactions.
- Hypothesis : Steric hindrance from 2,5-dimethylpyrrole limits Pd catalyst access.
- Solution : Employ bulky ligands (e.g., SPhos) or microwave-assisted conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
